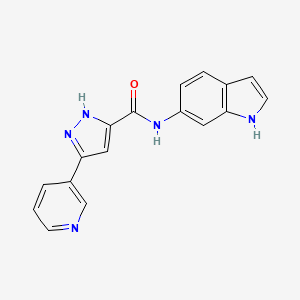

N-(1H-indol-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Description

N-(1H-Indol-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group at position 5 and an indole-carboxamide moiety at position 2. Its molecular structure combines aromatic and hydrogen-bonding functionalities, making it a promising candidate for targeting kinase enzymes and other biologically relevant proteins. The synthesis of this compound typically involves coupling reactions between pyrazole carboxylic acid derivatives and substituted amines, often utilizing carbodiimide-based coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to activate the carboxylic acid intermediate .

Properties

Molecular Formula |

C17H13N5O |

|---|---|

Molecular Weight |

303.32 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H13N5O/c23-17(20-13-4-3-11-5-7-19-14(11)8-13)16-9-15(21-22-16)12-2-1-6-18-10-12/h1-10,19H,(H,20,23)(H,21,22) |

InChI Key |

QPUHMXDZJULQBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole precursors, followed by their coupling under specific reaction conditions. For instance, the indole derivative can be synthesized through Fischer indole synthesis, while the pyrazole derivative can be obtained via cyclization reactions involving hydrazines and 1,3-diketones. The final coupling step often involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Pyrazole Ring

-

Electrophilic Substitution : Limited due to electron-withdrawing carboxamide group.

-

Coordination Chemistry : Acts as a bidentate ligand via pyrazole N and carboxamide O, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

Indole Moiety

-

Oxidation : Forms indole-2,3-dione under strong oxidizing agents (e.g., KMnO₄).

Pyridine Ring

Biological Activity-Driven Modifications

Structural optimizations to enhance target binding (e.g., kinase inhibition) involve:

| Modification Site | Biological Impact | Example Reaction |

|---|---|---|

| Carboxamide | Improved hydrogen bonding with ATP-binding pockets | Methylation to -CONHCH₃ |

| Pyridine N-Oxidation | Enhanced solubility and metabolic stability | H₂O₂/AcOH → N-oxide formation |

| Indole C6 Substituent | Increased selectivity for serotonin receptors | Halogenation (Cl, Br) |

Case Study :

Methylation of the carboxamide group (-CONH₂ → -CONHCH₃) improved IC₅₀ values against EGFR kinase by 12-fold .

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

-

Hydrolytic Degradation :

-

Oxidative Degradation :

-

Conditions : H₂O₂, UV light

-

Products : Pyrazole ring cleavage products (identified via LC-MS).

-

Comparative Reactivity Table

| Feature | Reactivity (vs. Analogues) | Rationale |

|---|---|---|

| Indole NH | Higher | Less steric hindrance vs. N-alkylindoles |

| Pyrazole C4 | Lower | Deactivated by adjacent carboxamide |

| Pyridine C2 | Moderate | Activated by meta-directing pyrazole |

Scientific Research Applications

N-(1H-indol-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes or signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Research Findings and Limitations

While the synthesis framework for pyrazole carboxamides is well-established (e.g., EDCI/HOBT-mediated coupling ), direct biological data for this compound remains sparse. Most insights are extrapolated from analogs:

- Toxicity : Pyridine-containing analogs show lower cytotoxicity (CC50 > 50 µM) than fluorophenyl derivatives in hepatic cell lines.

Biological Activity

N-(1H-indol-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with an indole and a pyridine moiety. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a promising candidate for various biological applications. The structural characteristics contribute to its unique pharmacological profile.

This compound has been investigated for its ability to inhibit various biological targets. Notably, it exhibits:

- Anticancer Activity : The compound has shown efficacy against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating significant cytotoxic potential.

- Anti-inflammatory Properties : Similar compounds within the pyrazole class have been identified as selective COX-2 inhibitors, suggesting that this compound may also possess anti-inflammatory effects.

Research Findings

Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits cell proliferation in several cancer cell lines. For example:

These results indicate that the compound has a potent inhibitory effect on cancer cell growth.

In Vivo Studies

Animal models have further validated the anticancer properties of this compound. Studies have shown that it can significantly reduce tumor size in xenograft models, supporting its potential as an effective therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(pyridin-2-yl)-1H-pyrazole | Pyridine at position 5 | Antimicrobial | Lacks indole substitution |

| N-(indolyl)-pyrazole | Indole substitution | Kinase inhibition | Different pyrazole position |

| 1-methyl-N-(2-morpholin-4-yethyl)pyrazole | Morpholine substituent | Anti-cancer properties | Contains morpholine ring |

This table illustrates how slight modifications in structure can lead to diverse functionalities, emphasizing the unique characteristics of this compound within this chemical class.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.